molecular formula C28H34FN5O4S B11224282 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11224282
M. Wt: 555.7 g/mol
InChI Key: INQSWMPIXFIVAH-UHFFFAOYSA-N
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Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring with a fluorophenyl group, a quinazolinone moiety, and a hexanamide chain. Its intricate structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The quinazolinone moiety is then synthesized and attached to the piperazine derivative. Finally, the hexanamide chain is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are likely involved in binding to receptors or enzymes, while the quinazolinone moiety may modulate the compound’s activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
  • **N-{3-[4-(2-bromophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Uniqueness

What sets N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This unique feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H34FN5O4S

Molecular Weight

555.7 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C28H34FN5O4S/c29-21-7-3-4-8-23(21)33-15-13-32(14-16-33)11-6-10-30-26(35)9-2-1-5-12-34-27(36)20-17-24-25(38-19-37-24)18-22(20)31-28(34)39/h3-4,7-8,17-18H,1-2,5-6,9-16,19H2,(H,30,35)(H,31,39)

InChI Key

INQSWMPIXFIVAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F

Origin of Product

United States

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